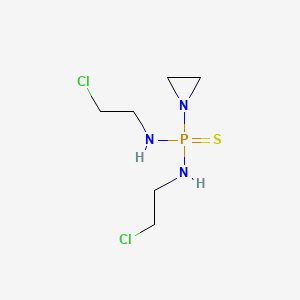![molecular formula C8H16O3Si B14366450 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane CAS No. 92477-68-4](/img/structure/B14366450.png)
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane is a unique organosilicon compound characterized by its bicyclic structure. This compound contains silicon, oxygen, and carbon atoms arranged in a specific configuration, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with various reagents. One notable method includes the reaction with N-benzyltriphenylphosphinimine, which yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . The reaction conditions often involve specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride ions, which can attack the silicon or germanium atoms in the compound, leading to the loss of isoprene or butadiene . The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include 1,3-butadiene and various disilacyclohexanes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it a subject of interest in the study of silicon-based life forms.
Industry: Used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. For example, the reaction with N-benzyltriphenylphosphinimine involves the formation of dimethylsilanone, which then reacts with 2,2-dimethyl-4-vinylsilaoxetane . This mechanism highlights the compound’s reactivity and potential for forming complex products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane
- 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane
- 2,7-Dimethyl-2,3:7,8-diepoxy-5-spiro[4.4]nonane
Uniqueness
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane is unique due to its specific arrangement of silicon, oxygen, and carbon atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and form complex products makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
92477-68-4 |
|---|---|
Molekularformel |
C8H16O3Si |
Molekulargewicht |
188.30 g/mol |
IUPAC-Name |
3,3-diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16O3Si/c1-3-9-12(10-4-2)5-7-8(6-12)11-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
OERGSTIXJWIKFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]1(CC2C(C1)O2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


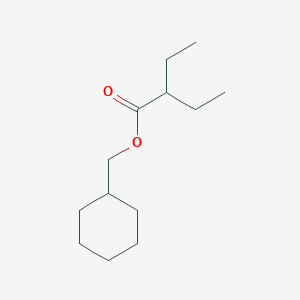
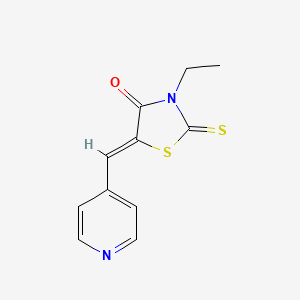
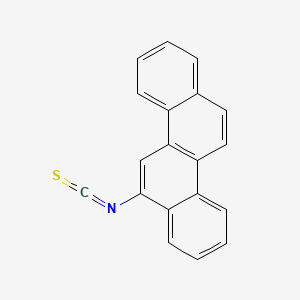
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
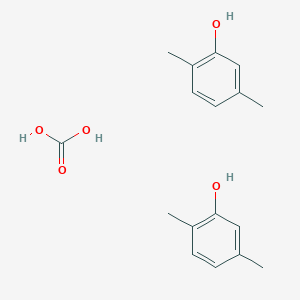
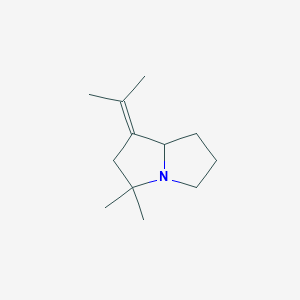
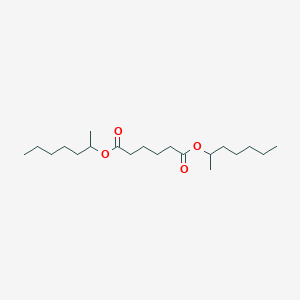
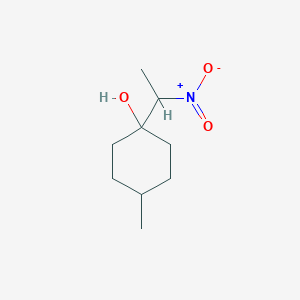

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
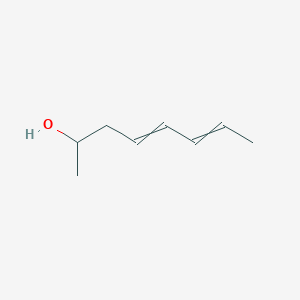
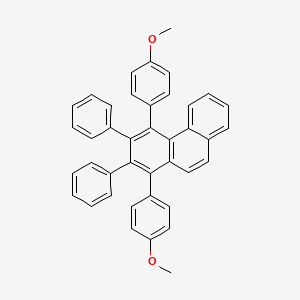
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
